1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol

Description

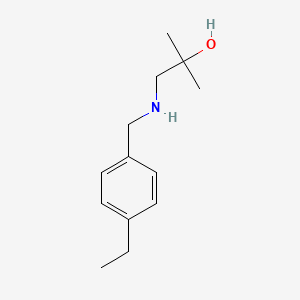

1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is a secondary amine alcohol characterized by a 2-methylpropan-2-ol backbone substituted with a 4-ethylbenzylamino group. This structure confers both lipophilic (via the ethylbenzyl moiety) and hydrophilic (via the hydroxyl and amino groups) properties, making it a candidate for pharmaceutical applications requiring balanced solubility and membrane permeability.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methylamino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)9-14-10-13(2,3)15/h5-8,14-15H,4,9-10H2,1-3H3 |

InChI Key |

UJWCQNZCNFIDJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the reaction of 4-ethylbenzyl chloride with ammonia or an amine to form 4-ethylbenzylamine.

Alkylation: The 4-ethylbenzylamine is then reacted with 2-methylpropan-2-ol under basic conditions to form the desired product. This step may involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic attack on the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

Substitution: Halides (e.g., NaBr), alkoxides (e.g., NaOEt).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Halogenated compounds, ethers.

Scientific Research Applications

1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact on Bioactivity: The isoxazol-5-yl-pyrazole derivative (Table 1, Row 2) exhibits targeted cytokine inhibition due to its heteroaromatic structure, which facilitates receptor binding . In contrast, the ethylbenzylamino group in the target compound may prioritize passive diffusion over specific receptor interactions. Halogenated indazole derivatives (Rows 3–4) demonstrate enhanced stability and binding via halogen bonds, making them suitable for kinase modulation .

Physicochemical Properties :

- The tetrafluoropropan-2-yl group in the compound from increases polarity and metabolic resistance compared to the ethylbenzyl group, which is more lipophilic .

- Molecular weights vary significantly: The bromo-fluoroindazol derivative (Row 4) has a molecular ion at m/z 287 ([M+H]⁺), while the target compound’s molecular weight is likely higher due to the ethylbenzyl substituent .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via nucleophilic substitution or epoxide ring-opening reactions (e.g., using 2,2-dimethyl-oxirane) . Yields for related compounds range from 71% () to unquantified industrial-scale processes .

Research Findings and Implications

- Further in vitro testing is needed to validate this hypothesis.

- Optimization Opportunities : Introducing fluorine or heterocyclic groups (as in Rows 2, 4–5) could enhance metabolic stability and target affinity.

Biological Activity

1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol, also known as a derivative of 2-[(4-Ethylbenzyl)amino]butan-1-ol, is a compound that has garnered attention for its potential biological activities. This review focuses on its mechanisms of action, biological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 4-ethylbenzyl group attached to a secondary amine and a branched alcohol moiety. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological responses. For instance, it has been suggested that compounds with similar structures can inhibit enzymes involved in metabolic pathways or act as receptor antagonists.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, which can be critical in therapeutic applications. For example, it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

2. Antifungal Activity

Studies have shown that related compounds possess antifungal properties by inhibiting ergosterol biosynthesis in fungi. This mechanism is crucial for developing antifungal agents targeting pathogens like Candida spp. and Aspergillus spp. .

3. Neuroprotective Effects

Similar compounds have demonstrated neuroprotective effects in animal models, suggesting potential applications in treating neurological disorders. The low doses of such compounds have been associated with significant protective effects against seizures and stroke .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-[(4-Methylbenzyl)amino]butan-1-ol | Methyl group instead of ethyl | Moderate AChE inhibition |

| 2-[(4-Isopropylbenzyl)amino]butan-1-ol | Isopropyl group | Enhanced antifungal activity |

| 2-[(4-Ethylbenzyl)amino]butan-1-ol | Ethyl group | Significant antifungal and neuroprotective activities |

The presence of the ethyl group in 1-((4-Ethylbenzyl)amino)-2-methylpropan-2-ol appears to enhance its biological activity compared to other analogs.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antifungal Studies : A study demonstrated that compounds with a similar structure inhibited ergosterol biosynthesis effectively, leading to reduced growth of fungal pathogens .

- Neuroprotective Studies : Research on related compounds indicated that they could protect neurons from damage during ischemic events by modulating neurotransmitter levels and reducing oxidative stress .

- Enzyme Inhibition : A study focused on the inhibition of AChE by structurally similar compounds, revealing promising results for potential Alzheimer's treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.